4-Bromopyridine-2,6-dicarbohydrazide
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Overview
Description
4-Bromopyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C7H8BrN5O2 and a molecular weight of 274.07 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound The compound is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and carbohydrazide groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridine-2,6-dicarbohydrazide typically involves the reaction of 4-bromopyridine-2,6-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-Bromopyridine-2,6-dicarboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or other suitable purification techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridine-2,6-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as hydrazine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromopyridine-2,6-dicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coordination compounds.
Mechanism of Action
The mechanism of action of 4-Bromopyridine-2,6-dicarbohydrazide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and carbohydrazide groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-Bromopyridine-2,6-dicarbohydrazide can be compared with other similar compounds, such as:
4-Chloropyridine-2,6-dicarbohydrazide: Similar structure but with a chlorine atom instead of bromine.
4-Fluoropyridine-2,6-dicarbohydrazide: Similar structure but with a fluorine atom instead of bromine.
4-Iodopyridine-2,6-dicarbohydrazide: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in the specific properties imparted by the bromine atom, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
4-bromopyridine-2,6-dicarbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5O2/c8-3-1-4(6(14)12-9)11-5(2-3)7(15)13-10/h1-2H,9-10H2,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMPRZIRYSINFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)NN)C(=O)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473640 |
Source
|
Record name | 2,6-Pyridinedicarboxylic acid, 4-bromo-, dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329974-08-5 |
Source
|
Record name | 2,6-Pyridinedicarboxylic acid, 4-bromo-, dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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